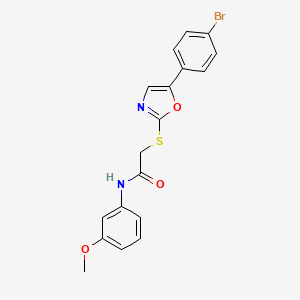

2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

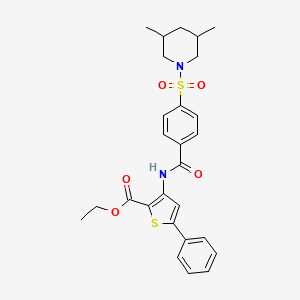

The compound "2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide" is a derivative of benzoxazole, which is a heterocyclic compound with antimicrobial properties. The structure of this compound suggests that it may have potential biological activity, possibly related to the antimicrobial properties observed in similar benzoxazole derivatives .

Synthesis Analysis

The synthesis of related benzoxazole derivatives typically involves the formation of the oxazole ring followed by various substitution reactions to introduce different functional groups. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole reported in one study involved optimized molecular structures and vibrational frequencies, which were investigated both experimentally and theoretically . Similar synthetic strategies could be applied to synthesize the compound , with the appropriate selection of starting materials and reaction conditions to introduce the thioacetamide and methoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is often confirmed using spectroscopic methods such as (1)H NMR and FT-IR, as well as computational methods like Gaussian09 software for theoretical calculations . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets. The HOMO and LUMO analysis, as well as NBO analysis, can provide insights into the charge transfer and stability of the molecule .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including substitutions that can modify their biological activity. The reactivity of the thioacetamide group in the compound could be explored in the context of nucleophilic substitution reactions, which could lead to the formation of new derivatives with potentially different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the 4-bromophenyl and 3-methoxyphenyl groups can affect these properties. The first hyperpolarizability of similar compounds suggests that they may be suitable for nonlinear optical (NLO) studies, indicating that the compound could also have interesting optical properties . Additionally, the antimicrobial activity of these compounds is an important chemical property, with broad-spectrum activity observed against Gram-positive and Gram-negative bacteria .

Applications De Recherche Scientifique

Synthesis and Potential Pharmacological Activities

Pharmacological Potential of Oxazolone Derivatives : New oxazol-5(4H)-ones with potential pharmacological activities were synthesized, showing cytotoxicity against Artemia salina and Daphnia magna organisms. These compounds were evaluated for antimicrobial activity against Gram-positive and Gram-negative bacterial and fungal strains, suggesting their potential as antimicrobial agents (Rosca, 2020).

Antimicrobial Profile of Thiazolidinone Derivatives : A study synthesized derivatives exhibiting antibacterial and antifungal activities. This research provides a foundation for further exploration of these compounds in antimicrobial applications (Fuloria et al., 2014).

Anticancer and Antiviral Activities : Research into pyrazoline-substituted 4-thiazolidinones demonstrated selective inhibition of leukemia cell lines, indicating potential anticancer and antiviral applications. One compound showed high activity against the Tacaribe TRVL 11 573 virus strain (Havrylyuk et al., 2013).

Chemical Properties and Reactions

Reactivity and Synthesis of Sulphonamide Derivatives : The reactivity of certain acetamide derivatives was explored, leading to the synthesis of compounds with good antimicrobial activity. This study also correlated experimental findings with theoretical calculations, providing insights into the properties of these compounds (Fahim & Ismael, 2019).

Eschenmoser Coupling Reaction and Dimerization : Investigating reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea, this research explored novel reaction mechanisms, contributing to the understanding of chemical transformations involving similar compounds (Kammel et al., 2015).

Propriétés

IUPAC Name |

2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O3S/c1-23-15-4-2-3-14(9-15)21-17(22)11-25-18-20-10-16(24-18)12-5-7-13(19)8-6-12/h2-10H,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNAXLGNFFNOID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2545660.png)

![N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2545665.png)

![N-phenyl-N-(propan-2-yl)-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2545666.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2545667.png)

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2545668.png)

![2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545672.png)

![N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2545682.png)